N-(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide: This compound has a similar structure but differs in the position of the isopropyl group.
(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanamine: This compound has a similar structure but lacks the methanesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the pyridine ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-6-propan-2-ylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)12-11(17-10-4-5-10)6-9(7-13-12)14-18(3,15)16/h6-8,10,14H,4-5H2,1-3H3 |
InChI Key |
IWNOVDKASMMSON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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